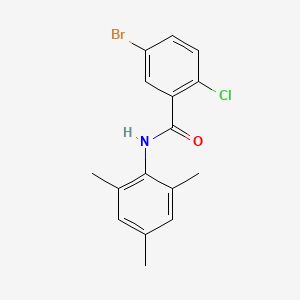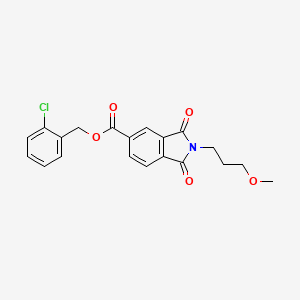![molecular formula C24H22N2O3S B4642170 ethyl 2-{[2-cyano-3-(1-naphthyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4642170.png)
ethyl 2-{[2-cyano-3-(1-naphthyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, often starting with the condensation of various precursors, followed by cyclization and functional group transformations. For instance, ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, a compound with a somewhat similar structure, was synthesized and characterized through elemental analysis, infrared spectroscopy, and nuclear magnetic resonance spectroscopy (Matos et al., 2016). These methods are instrumental in confirming the structure of the synthesized compound and its isomers.
Molecular Structure Analysis
The detailed molecular structure of compounds within this class is often determined by single crystal X-ray diffraction. This method reveals the arrangement of atoms within the molecule and the types of interactions that stabilize the structure, such as hydrogen bonds and π-π stacking interactions. The structural analysis provides insights into the compound's three-dimensional conformation and its supramolecular assembly, which are critical for understanding its reactivity and properties (Matos et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve interactions with metal ions to form complexes, as seen in studies involving thiocarbamoyl derivatives reacting with Co(II), Cu(II), and Zn(II) acetate. These reactions are significant for understanding the compound's potential in various applications, including medicinal chemistry (Sherif & Hosny, 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for practical applications. The crystal structure, determined by X-ray crystallography, helps in understanding the solid-state properties and stability of the compound. Moreover, thermal analysis can provide information on the stability and phase transitions of the compound under different temperature conditions.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, photophysical properties, and electrochemical behavior, are essential for designing and synthesizing new compounds with desired functionalities. For instance, the photoisomerization behavior of related compounds indicates the potential for applications in molecular switches or photoresponsive materials (Pazdera et al., 1997).
Propriétés
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-naphthalen-1-ylprop-2-enoyl]amino]-5-propan-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-4-29-24(28)20-13-21(15(2)3)30-23(20)26-22(27)18(14-25)12-17-10-7-9-16-8-5-6-11-19(16)17/h5-13,15H,4H2,1-3H3,(H,26,27)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHIXWJUYGMCNP-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)C(=CC2=CC=CC3=CC=CC=C32)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 7-cyclopropyl-2,4-dioxo-1-phenyl-3-(4-pyridinylmethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4642092.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B4642111.png)
![({2-[(3,3-diphenylpropyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B4642115.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4642145.png)
![methyl 4-[3-({[(4-methoxyphenyl)sulfonyl]amino}methyl)-1-piperidinyl]-4-oxobutanoate](/img/structure/B4642155.png)
![1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4642175.png)

![N-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B4642189.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4642195.png)
![N-(4-chlorobenzyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4642203.png)
